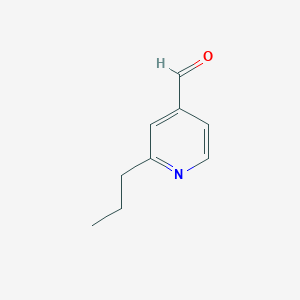

2-propyl-4-pyridinecarboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPFFDJKMZJPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Propyl 4 Pyridinecarboxaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-propyl-4-pyridinecarboxaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR for Structural Elucidation and Reaction Monitoring

Proton (¹H) NMR spectroscopy allows for the identification and quantification of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides characteristic signals for the propyl group and the pyridine (B92270) ring protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic proton (-CHO) | 9.9 - 10.1 | Singlet (s) | - |

| H-6 (Pyridine ring) | 8.6 - 8.8 | Doublet (d) | ~5 |

| H-5 (Pyridine ring) | 7.5 - 7.7 | Doublet (d) | ~5 |

| H-3 (Pyridine ring) | 7.4 - 7.6 | Singlet (s) | - |

| -CH₂- (alpha to ring) | 2.8 - 3.0 | Triplet (t) | ~7.5 |

| -CH₂- (beta to ring) | 1.6 - 1.8 | Sextet | ~7.5 |

| -CH₃ (gamma to ring) | 0.9 - 1.1 | Triplet (t) | ~7.5 |

Note: These are predicted values based on known data for similar pyridine and aldehyde compounds. Actual experimental values may vary slightly.

In reaction monitoring, ¹H NMR is used to track the conversion of the aldehyde group into other functionalities, such as imines or alcohols. For instance, in the reaction of pyridinecarboxaldehydes, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the product can be observed over time, allowing for the determination of reaction kinetics and completion. youtube.com

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, distinct signals are expected for the carbonyl carbon, the pyridine ring carbons, and the carbons of the propyl substituent. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. For instance, the carbon atoms in the pyridine ring show characteristic shifts, with C2 and C6 appearing at lower fields due to the influence of the nitrogen atom. testbook.com

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Aldehyde) | 190 - 195 |

| C-2 (Pyridine ring) | 158 - 162 |

| C-4 (Pyridine ring) | 148 - 152 |

| C-6 (Pyridine ring) | 149 - 151 |

| C-3 (Pyridine ring) | 120 - 124 |

| C-5 (Pyridine ring) | 122 - 126 |

| -CH₂- (alpha to ring) | 35 - 40 |

| -CH₂- (beta to ring) | 22 - 26 |

| -CH₃ (gamma to ring) | 13 - 15 |

Note: These are predicted values based on known data for substituted pyridines and aldehydes. Actual experimental values may vary. testbook.comrsc.orgoregonstate.edu

Multidimensional NMR (e.g., COSY, gHSQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful methods for establishing the connectivity between atoms in a molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In this compound, COSY would show correlations between the protons of the propyl chain (e.g., between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons). It would also reveal the coupling between adjacent protons on the pyridine ring, such as H-5 and H-6. researchgate.netyoutube.com

gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of each proton with the ¹³C signal of its corresponding carbon atom. This is invaluable for unambiguously assigning the proton and carbon signals, especially for the complex aromatic region of the pyridine ring and the aliphatic propyl chain. youtube.comrsc.orgmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups in a molecule. The FT-IR spectrum of this compound would exhibit distinct absorption bands corresponding to the various vibrational modes of its functional groups.

Characteristic FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretching (aldehyde) | 1690 - 1715 | Strong |

| C=N and C=C stretching (pyridine ring) | 1550 - 1610 | Medium-Strong |

| C-H bending (aliphatic) | 1370 - 1470 | Medium |

Note: These are expected ranges based on typical values for substituted pyridines and aromatic aldehydes. researchgate.netpw.edu.plresearchgate.net

The strong absorption band due to the carbonyl (C=O) stretch is particularly diagnostic for the aldehyde group. The positions of the C=N and C=C stretching vibrations of the pyridine ring can provide information about the substitution pattern.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* and n → π* transitions.

The UV-Vis spectrum of pyridine typically shows a strong absorption band around 254 nm. sielc.comresearchgate.net The presence of the propyl and carboxaldehyde substituents on the pyridine ring in this compound is expected to cause a shift in the absorption maxima (a bathochromic or red shift) and an increase in the intensity of the absorption bands. This is due to the extension of the conjugated system and the electronic effects of the substituents. The π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group would be the main features of the spectrum. The exact positions of these bands would be influenced by the solvent polarity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this technique provides information about the π → π* and n → π* transitions of the pyridine ring and the carbonyl group.

The UV-Vis spectra of pyridine derivatives typically exhibit characteristic absorption bands. researchgate.net For instance, the spectrum of a pyridine-containing compound can show bands in the region of 250 to 390 nm, which are attributed to these electronic transitions. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the pyridine ring.

In a study of new aromatic imines, it was observed that the compounds exhibited distinct absorption bands in the UV-Vis spectrum. mdpi.com For example, one imine showed two main absorption bands at 333 nm and 385 nm in a 1,2-dichlorobenzene (B45396) solution. mdpi.com The molar absorption coefficient (ε) for the imine bond was found to be in the range of 28010–28968 M⁻¹ cm⁻¹. mdpi.com

Interactive Table: UV-Vis Absorption Data for a Related Aromatic Imine

| Feature | Value |

|---|---|

| Absorption Band 1 | 333 nm |

| Absorption Band 2 | 385 nm |

| Molar Absorption Coefficient (ε) | 28010–28968 M⁻¹ cm⁻¹ |

This table is based on data for a different aromatic imine and is provided for illustrative purposes.

Circular Dichroism (CD) Spectroscopy (for chiral derivatives)

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for characterizing chiral derivatives of this compound.

The interaction of chiral molecules with circularly polarized light can lead to distinct CD spectra, providing information about the molecule's stereochemistry. nih.gov For instance, in host-guest complexes involving chiral molecules, CD spectroscopy can distinguish between different types of chiral interactions. nih.gov The CD spectra of such complexes can be dominated by exciton (B1674681) coupling between the chromophores of the chiral guest and the achiral host. nih.gov

The study of chiral molecules adsorbed on surfaces using angle-resolved photoemission spectroscopy with circularly polarized light has also demonstrated significant dichroic effects. aps.org This indicates that the chiral nature of molecules and their interactions can be probed in various environments. aps.org The development of new methods, such as reflection-based approaches, allows for the characterization of the intrinsic circular dichroism of single crystals of chiral materials. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. For example, the PubChem database contains GC-MS data for the related compound 4-pyridinecarboxaldehyde (B46228), showing its top mass-to-charge ratio (m/z) peaks. nih.gov The analysis of airborne particulate matter using two-dimensional GC-MS has revealed a wide diversity of organic compounds, highlighting the technique's capability to identify numerous chemicals in complex samples. kau.edu.sa

Interactive Table: GC-MS Data for 4-Pyridinecarboxaldehyde

| Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|---|---|---|---|

| Main library | 44 | 107 | 51 | 78 |

This data is for the related compound 4-pyridinecarboxaldehyde and is sourced from the NIST Mass Spectrometry Data Center via PubChem. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govpnnl.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

HRMS can be used to analyze complex mixtures and identify thousands of chemical components simultaneously. nih.gov For small molecules, it is possible to determine their elemental composition (C, H, N, O, S, P, etc.) from these precise mass measurements. nih.gov This technique is invaluable for confirming the identity of newly synthesized derivatives of this compound and for analyzing complex environmental or biological samples. pnnl.gov

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise and unambiguous structural information for a compound that can be grown as a single crystal. bruker.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the precise positions of atoms in the molecule and their arrangement in the crystal lattice.

For example, a study on a pyridine 4-carbaldehyde semicarbazone Schiff base ligand utilized single-crystal X-ray diffraction to confirm its structure. ajchem-a.com The analysis revealed that the compound crystallized in a triclinic system with the space group P-1. ajchem-a.com Similarly, the crystal structure of 2-pyridinecarboxaldehydeazine was determined to be in the space group P21/c. brandeis.edu This level of detail is essential for understanding intermolecular interactions, such as hydrogen bonding, and for correlating the solid-state structure with the compound's physical and chemical properties.

Interactive Table: Crystallographic Data for a Pyridine 4-Carbaldehyde Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

This data is for a pyridine 4-carbaldehyde semicarbazone Schiff base ligand. ajchem-a.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Research on various pyridine-containing polymers has demonstrated the utility of TGA in establishing structure-thermal property correlations. researchgate.net For instance, the introduction of a pyridine moiety into a polymer backbone can influence its thermal stability. researchgate.net Studies on Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) have also utilized TGA to determine their thermal behavior. researchgate.net The thermal stability of these compounds is often influenced by the nature of the functional groups adjacent to the aromatic unit. researchgate.net For example, electron-withdrawing groups can decrease the temperature at which the material begins to lose mass. researchgate.net

The thermal decomposition of materials is typically evaluated by key parameters from the TGA curve, including the onset temperature of decomposition (Td), the temperature of maximum mass loss rate (Tmax), and the final residual mass. A higher decomposition temperature generally indicates greater thermal stability. The following table illustrates hypothetical TGA data for a series of this compound derivatives, showcasing how different substituents might affect thermal stability.

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound Derivatives

| Derivative | Substituent | Onset Decomposition Temperature (Td, °C) | Temperature of Maximum Decomposition (Tmax, °C) | Residual Mass (%) |

|---|---|---|---|---|

| Derivative A | -OCH3 | 220 | 250 | 15 |

| Derivative B | -NO2 | 190 | 225 | 10 |

| Derivative C | -Cl | 210 | 240 | 12 |

Chromatographic and Electrophoretic Methods for Purity and Mixture Analysis

Chromatographic and electrophoretic techniques are indispensable for assessing the purity of this compound and its derivatives, as well as for analyzing complex mixtures containing these compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions. youtube.com By spotting a small amount of the reaction mixture onto a TLC plate at different time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of products. youtube.com The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel on the TLC plate) and the mobile phase (a solvent or mixture of solvents). youtube.com

The progress of a reaction involving this compound can be visualized by comparing the spots of the reaction mixture with those of the starting material and the expected product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. A change in the Rf value indicates the conversion of the reactant to the product.

Table 2: Hypothetical TLC Monitoring of a Reaction Involving this compound

| Time Point | Spot(s) Observed | Rf Value(s) | Interpretation |

|---|---|---|---|

| 0 hr | Starting Material | 0.6 | Reaction has not started. |

| 1 hr | Starting Material, Product | 0.6, 0.4 | Reaction is in progress. |

| 4 hr | Product, Trace Starting Material | 0.4, 0.6 | Reaction is nearing completion. |

| 8 hr | Product | 0.4 | Reaction is complete. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This method is particularly useful for the analysis of this compound derivatives, especially when they are part of complex mixtures or when derivatization is employed to enhance their detection. nih.gov

Derivatization is a common strategy in LC-MS analysis to improve the chromatographic behavior and ionization efficiency of target analytes. nih.gov For aldehydes like this compound, derivatization can be crucial for sensitive and specific detection. researchgate.net For instance, derivatization of pyridine-carboxylate derivatives of hydroxysteroids has been shown to yield clear single peaks in reversed-phase liquid chromatography. researchgate.net

In LC-MS analysis, the sample is first separated by the LC system, and the eluting components are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the compounds. researchgate.net This technique is highly sensitive and can be used for both qualitative and quantitative analysis of this compound derivatives in various matrices. acs.orgnih.gov For example, LC-MS has been used to determine the conversion of pyridinecarboxaldehyde derivatives in protein modification reactions. acs.org

Table 3: Hypothetical LC-MS Data for Derivatized this compound

| Derivative | Derivatizing Agent | Retention Time (min) | Observed m/z ([M+H]+) |

|---|---|---|---|

| This compound-DNPH | 2,4-Dinitrophenylhydrazine | 12.5 | 330.11 |

| This compound-Picolinoyl | Picolinic Acid | 15.2 | 255.12 |

Reaction Mechanisms and Chemical Transformations Involving 2 Propyl 4 Pyridinecarboxaldehyde Derivatives

Condensation Chemistry

Condensation reactions are a cornerstone of the chemistry of 2-propyl-4-pyridinecarboxaldehyde, providing pathways to a diverse range of derivatives with applications in various scientific fields. These reactions are characterized by the joining of two molecules with the elimination of a small molecule, typically water.

Schiff Base Formation

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are commonly formed through the condensation of a primary amine with an aldehyde or ketone.

The formation of a Schiff base from this compound and a primary amine proceeds through a two-step nucleophilic addition-elimination mechanism. The reaction is typically reversible and often catalyzed by either acid or base.

The initial step involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. Under neutral conditions, the reaction can be slow, but the nucleophilic attack on a protonated aldehyde is more favorable nih.gov.

The general mechanism can be summarized as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of this compound.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine intermediate.

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated (often by an acid catalyst) to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the iminium ion.

Deprotonation: The iminium ion is deprotonated to yield the final Schiff base product.

The aldehyde functional group is susceptible to nucleophilic attack, and its reaction with amines to form Schiff bases is a well-established transformation for pyridine (B92270) aldehydes wikipedia.org.

Thiosemicarbazones are a class of Schiff bases derived from the condensation of an aldehyde or ketone with a thiosemicarbazide. These compounds are of significant interest due to their diverse biological activities. The reaction of this compound with thiosemicarbazide follows a similar condensation mechanism to that of simple amines.

The nucleophilic nitrogen of the thiosemicarbazide attacks the carbonyl carbon of the aldehyde, leading to the formation of a thio-carbinolamine intermediate, which then dehydrates to form the thiosemicarbazone. This reaction is often carried out in a suitable solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of acid mdpi.comresearchgate.net. The synthesis of 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone has been reported to proceed efficiently via both conventional reflux and microwave irradiation methods semanticscholar.org. Thiosemicarbazones derived from pyridine-2-carboxaldehyde have also been extensively studied sciforum.netnih.gov.

| Reactant 1 | Reactant 2 | Product Class | Key Reaction Features |

| This compound | Primary Amine | Schiff Base (Imine) | Nucleophilic addition-elimination, reversible, pH-dependent. |

| This compound | Thiosemicarbazide | Thiosemicarbazone | Condensation reaction, often catalyzed by acid. |

The position of the carboxaldehyde group on the pyridine ring and the nature of other substituents significantly impact the reactivity of the aldehyde. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

For this compound, the aldehyde group is at the 4-position, which is electronically activated by the ring nitrogen. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde.

| Substituent/Feature | Position | Electronic Effect | Influence on Aldehyde Reactivity |

| Pyridine Nitrogen | 1 | Electron-withdrawing (resonance and inductive) | Increases electrophilicity of the C4-carbonyl carbon. |

| Propyl Group | 2 | Electron-donating (inductive) | Slightly decreases the electrophilicity of the pyridine ring and carbonyl carbon. |

| Carboxaldehyde Group | 4 | Electron-withdrawing | Subject to nucleophilic attack, activated by the ring nitrogen. |

Imidazolidinone Formation in Bioconjugation

In the context of bioconjugation, particularly for the site-selective modification of protein N-termini, pyridinecarboxaldehydes have emerged as important reagents. The reaction of a 2-pyridinecarboxaldehyde (B72084) with the N-terminal α-amine of a protein can lead to the formation of a stable imidazolidinone ring structure. While the target molecule is a 4-pyridinecarboxaldehyde, the principles of this reaction are highly relevant.

The reaction of pyridinecarboxaldehydes in aqueous media, typical for bioconjugation, is complicated by a series of equilibria. acs.org These include the formation of a hydrate at the aldehyde, the formation of an imine with the amine, and the subsequent cyclization to form the imidazolidinone.

Hydrate Formation: In aqueous solution, the aldehyde group of this compound can exist in equilibrium with its corresponding gem-diol, or hydrate. The extent of hydration depends on the electronic nature of the pyridine ring.

Imine Formation: The aldehyde (or its hydrate) reacts with the N-terminal α-amine of a protein to form a Schiff base (imine) in a reversible manner, as described in section 4.1.1.1.

Cyclic Adduct Formation: The imine formed can then undergo an intramolecular cyclization with the adjacent amide of the protein backbone. This cyclization leads to the formation of a stable five-membered imidazolidinone ring.

| Equilibrium Step | Reactants | Product | Key Characteristics |

| Hydration | This compound + Water | Gem-diol (Hydrate) | Reversible equilibrium in aqueous solution. |

| Imine Formation | Aldehyde/Hydrate + N-terminal Amine | Imine (Schiff Base) | Reversible, forms the initial covalent linkage. |

| Cyclization | Imine + Backbone Amide | Imidazolidinone | Intramolecular reaction leading to a stable cyclic adduct. |

Factors Governing Reaction Rates and Reversibility (e.g., Electronic, Steric, Hydrogen-bonding)

The reaction kinetics and equilibrium of transformations involving this compound are governed by a combination of electronic, steric, and intermolecular forces such as hydrogen bonding.

Steric Effects: The propyl group at the C2 position, adjacent to the ring nitrogen, introduces steric hindrance. This bulkiness can influence the approach of reagents to the nitrogen atom or the nearby C2 and C3 positions. Steric hindrance can impact solvation and may hinder coordination with catalysts or other reactants. nih.govmanchester.ac.uk For instance, in reactions requiring coordination to the pyridine nitrogen, the propyl group may slow the reaction rate compared to an unsubstituted pyridine.

Hydrogen-bonding: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor with protic solvents or reagents (e.g., water, alcohols). researchgate.netquora.com This interaction can influence reaction rates by stabilizing transition states or altering the electronic properties of the ring. The carbonyl oxygen of the aldehyde group can also participate in hydrogen bonding. In aqueous media, pyridinecarboxaldehydes can form hydrates, and the extent of hydration is influenced by substituents on the ring. acs.org These hydrogen-bonding interactions play a crucial role in solvation and can affect the equilibrium of reversible reactions. nih.govnih.gov

Carbon-Carbon Bond Forming Reactions

The unique structure of this compound allows it to participate in several important carbon-carbon bond-forming reactions, enabling the extension of its molecular framework.

Petasis Borono-Mannich Reactions

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent transformation that couples a carbonyl compound, an amine, and an organoboronic acid to generate highly functionalized amines. nih.govresearchgate.net In this context, this compound serves as the carbonyl component.

The reaction proceeds through the initial condensation of the aldehyde with an amine (primary or secondary) to form an iminium ion intermediate. This electrophilic species is then attacked by the nucleophilic organic group transferred from the boronic acid. A key feature of using pyridinecarboxaldehydes in this reaction is the potential role of the pyridine nitrogen. It is suggested that the nitrogen atom can coordinate with the boronic acid, forming a transient boronate intermediate that facilitates the intramolecular transfer of the organic group to the iminium carbon. clockss.orgacs.org The reaction is highly versatile, accommodating a wide range of amines and boronic acids. The efficiency of the reaction can be dependent on the electronic nature of the boronic acid, with electron-rich variants often providing higher yields. nih.gov

| Amine Component | Boronic Acid Component | Potential Product Structure | Reference |

|---|---|---|---|

| Piperidine | (E)-Styrylboronic acid | α-(Styryl)-β-pyridinyl-piperidine derivative | nih.gov |

| Dibenzylamine | Phenylboronic acid | α-Phenyl-β-pyridinyl-dibenzylamine derivative | clockss.org |

| (S)-2-Methylpropane-2-sulfinamide | Vinylboronic acid | Chiral β,γ-unsaturated α-amino acid precursor | nih.gov |

| Pyrrolidine | 4-Methoxyphenylboronic acid | α-(4-Methoxyphenyl)-β-pyridinyl-pyrrolidine derivative | nih.gov |

Nucleophilic Addition to Activated Pyridinium Salts

The pyridine ring is generally resistant to nucleophilic attack unless activated. One effective method for activation is the formation of a pyridinium salt by N-alkylation or N-acylation. This process creates a positive charge on the nitrogen atom, significantly increasing the electrophilicity of the ring carbons, especially at the C2, C4, and C6 positions.

For this compound, treatment with an alkylating agent (e.g., methyl iodide) or an acylating agent would yield the corresponding N-alkyl or N-acyl pyridinium salt. This activated intermediate is highly susceptible to attack by carbon nucleophiles, such as Grignard reagents or organolithium compounds. nih.gov The addition typically occurs regioselectively at the C2 or C6 position, leading to the formation of dihydropyridine derivatives. researchgate.net Subsequent oxidation or hydrolysis can lead to a variety of substituted pyridine products. nih.govnih.gov This strategy provides a powerful route for introducing new carbon substituents onto the pyridine ring. frontiersin.org

Olefination Reactions (e.g., Wittig, Heck Coupling)

Olefination reactions transform the carbonyl group of the aldehyde into a carbon-carbon double bond, providing access to alkenyl-substituted pyridines.

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium salt with a strong base. lumenlearning.commasterorganicchemistry.com The reaction of this compound with a suitable Wittig reagent (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) would yield the corresponding 2-propyl-4-vinylpyridine derivative. The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide used. wikipedia.org

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org To utilize this compound in a Heck reaction, it would typically first need to be converted into a halogenated derivative (e.g., 2-propyl-4-formyl-X-halopyridine, where X is a halogen at another position on the ring). This halo-pyridine derivative could then be coupled with various alkenes in the presence of a palladium catalyst and a base to introduce a substituted vinyl group onto the pyridine ring. The reaction tolerates a wide variety of functional groups, making it a robust tool in organic synthesis. researchgate.netnih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Wittig Olefination | Aldehyde + Ph₃P=CHR (Phosphorus Ylide) | 4-Alkenyl-2-propylpyridine | wikipedia.orglumenlearning.com |

| Heck Coupling | Halogenated Pyridine Aldehyde + Alkene + Pd Catalyst + Base | Alkenyl-substituted Pyridine Aldehyde | wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Aldehyde + Phosphonate Carbanion | (E)-α,β-Unsaturated Ester derivative | organic-chemistry.org |

Oxidative and Reductive Transformations of the Aldehyde Moiety

The aldehyde functional group is readily transformed through oxidation and reduction reactions, providing access to carboxylic acids, esters, and alcohols.

Oxidative Esterification of Pyridinecarboxaldehydes

Oxidative esterification is a convenient process that converts an aldehyde directly into an ester in a single step, bypassing the isolation of the intermediate carboxylic acid. This transformation can be achieved using various oxidants in an alcohol solvent. organic-chemistry.org For pyridinecarboxaldehydes, studies have shown that the position of the formyl group can influence the reaction outcome. Notably, 4-pyridinecarboxaldehyde has been shown to undergo efficient oxidative esterification to yield the corresponding methyl ester. researchgate.net

A common method involves using an N-heterocyclic carbene (NHC) as a catalyst. The NHC adds to the aldehyde to form a Breslow intermediate, which is then oxidized to an activated acyl azolium species. This electrophilic intermediate is readily trapped by an alcohol to furnish the final ester product. nih.gov Other catalytic systems, such as those based on vanadium, have also been employed with hydrogen peroxide as the oxidant. organic-chemistry.org

| Catalyst/Oxidant System | Alcohol | General Product | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) / MnO₂ | Methanol | Methyl 2-propylpyridine-4-carboxylate | organic-chemistry.org |

| Vanadium Pentoxide / H₂O₂ | Ethanol | Ethyl 2-propylpyridine-4-carboxylate | organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) | Various Alcohols | Corresponding Ester | organic-chemistry.org |

| Copper(II) / TBHP | Benzyl Alcohol | Benzyl 2-propylpyridine-4-carboxylate | organic-chemistry.org |

Reductive Amination and Alcohol Formation

The chemical reactivity of the aldehyde functional group in this compound allows for its transformation into a variety of other functional groups, most notably amines and alcohols. These transformations are fundamental in organic synthesis for building more complex molecular architectures.

Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. sigmaaldrich.com This reaction converts the carbonyl group of this compound into an amine through an intermediate imine. wikipedia.org The process typically involves a one-pot reaction where the aldehyde, an amine (primary or secondary), and a reducing agent are combined. sigmaaldrich.comwikipedia.org

The reaction proceeds in two main steps:

Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine (or a charged iminium ion).

Reduction: The imine intermediate is then reduced to the corresponding amine. masterorganicchemistry.com

A key aspect of this reaction is the choice of the reducing agent. Mild reducing agents are preferred as they can selectively reduce the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts can also be employed for the reduction step. wikipedia.org The versatility of this reaction allows for the introduction of a wide array of substituents onto the nitrogen atom, depending on the amine used as the starting material. masterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Mild reducing agent, selective for imines over aldehydes/ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Another mild and selective reducing agent, often used as an alternative to NaBH₃CN. masterorganicchemistry.com |

Alcohol Formation

The aldehyde group of this compound can be readily reduced to a primary alcohol, forming (2-propylpyridin-4-yl)methanol. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of reducing agents.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide ion and yield the primary alcohol.

Theoretical and Computational Mechanistic Investigations

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of chemical reaction mechanisms. nih.govpitt.edu These methods provide insights into reaction pathways, the structures of transition states, and the energetic factors that govern chemical transformations, complementing experimental findings. nih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to study the mechanisms of organic reactions by calculating the potential energy surface of a given transformation. researchgate.netescholarship.org

For reactions involving pyridinecarboxaldehyde derivatives, DFT calculations can be used to:

Map Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the most likely reaction mechanism among several possibilities. pku.edu.cn

Characterize Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. DFT can be used to determine the geometry and electronic structure of transition states, providing a deeper understanding of how bonds are formed and broken during the reaction. escholarship.org

For instance, DFT studies on related pyridinecarboxaldehydes have been used to understand their reactivity in various reactions, such as aldol reactions and cycloadditions. researchgate.netpku.edu.cn These studies analyze the energies of different conformational isomers of intermediates and the kinetic barriers to different reaction pathways. researchgate.net Such computational approaches could be applied to the reactions of this compound to predict its reactivity and selectivity.

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. mdpi.com Computational chemistry provides methods to model these solvent effects and understand their influence on reaction energetics.

Solvent effects can be broadly categorized as:

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally intensive but can provide a detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the reaction. researchgate.net

DFT calculations combined with implicit solvent models are commonly used to study how the polarity of the solvent affects the stability of reactants, transition states, and products. mdpi.com For reactions involving polar molecules like this compound, a polar solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy and increasing the reaction rate. Conversely, non-polar solvents may favor different reaction pathways. mdpi.com Computational studies have shown that solvation can raise the energy barrier for some reactions compared to the gas phase, highlighting the importance of including solvent effects for accurate predictions. mdpi.com

Mechanistic Insights from Experimental and Theoretical Correlations

The synergy between experimental results and theoretical calculations provides a powerful approach for gaining a comprehensive understanding of reaction mechanisms. rsc.org This correlative approach allows for the validation of theoretical models and the interpretation of experimental observations at a molecular level.

Examples of how experimental and theoretical data can be correlated include:

Reaction Rates and Activation Energies: Experimentally measured reaction rates can be correlated with the activation energies calculated using DFT. A good agreement between the two provides strong support for the proposed reaction mechanism.

Product Ratios and Relative Transition State Energies: In reactions where multiple products can be formed, the experimentally observed product distribution can be compared to the calculated relative energies of the different transition states leading to each product. The major product is expected to be formed via the lowest energy transition state. escholarship.org

Spectroscopic Data and Calculated Properties: Experimental spectroscopic data, such as NMR chemical shifts or vibrational frequencies from IR spectroscopy, can be compared with the corresponding properties calculated for proposed intermediates or products to confirm their structures. materialsciencejournal.org

By combining experimental observations with the detailed insights provided by computational studies, a much clearer and more complete picture of the reaction mechanism can be developed. princeton.edu This integrated approach is crucial for the rational design of new reactions and catalysts.

Derivatization and Functionalization Strategies Based on 2 Propyl 4 Pyridinecarboxaldehyde Scaffolds

Design and Synthesis of Polydentate Ligands

The pyridine (B92270) nitrogen and the aldehyde functionality of 2-propyl-4-pyridinecarboxaldehyde are ideal starting points for the design of polydentate ligands, which are crucial for the formation of stable metal complexes and advanced materials like metal-organic frameworks.

Schiff Base Ligands for Transition Metal Complexation

Schiff base condensation, the reaction between an aldehyde and a primary amine, is a straightforward and efficient method for creating polydentate ligands from this compound. These ligands can then coordinate with various transition metals to form stable complexes with diverse geometries and properties. researchgate.netyoutube.com

The resulting Schiff base ligands are often bidentate or tridentate, coordinating to metal centers through the imine nitrogen and the pyridine nitrogen. The specific properties of the resulting metal complexes, such as their catalytic activity or magnetic behavior, can be fine-tuned by varying the amine used in the condensation reaction and the choice of the transition metal. researchgate.netyoutube.com For instance, Schiff base complexes of metals like copper, cobalt, nickel, and manganese have been synthesized and investigated for their potential as catalysts in oxidation reactions. researchgate.net

| Reactant 1 | Reactant 2 | Ligand Type | Metal Ion | Application |

| 2-Pyridinecarboxaldehyde (B72084) | 2,4-dihydroxyacetophenone & 2-aminopyridine | Tridentate Schiff Base | Cu2+, Co2+, Ni2+, Mn2+ | Catalysis of cyclohexene (B86901) oxidation researchgate.net |

| 2-Pyridinecarboxaldehyde | Various amines | Schiff Base | Rhenium | Catalysis researchgate.net |

| 2-Pyridinecarboxaldehyde | 1,2-diaminocyclohexane | Schiff Base | Manganese, Cobalt, Copper, Iron | Catalysis, Artificial Enzymes researchgate.net |

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. youtube.com The derivatization of this compound can yield ligands suitable for MOF synthesis, where the pyridine nitrogen and other introduced functional groups can coordinate with metal centers to form extended, porous networks. universityofgalway.iemdpi.com

The synthesis of these MOFs typically involves solvothermal methods, where the metal salt and the organic linker are heated in a solvent. youtube.comuniversityofgalway.ie The choice of the linker, derived from this compound, is critical in determining the resulting MOF's topology, pore size, and ultimately its properties, such as gas adsorption or catalytic activity. universityofgalway.iemdpi.com For example, pyridyl-functionalized ligands have been used to create MOFs with interesting magnetic properties and for the development of sensors. universityofgalway.ie

| Ligand Type | Metal Ion | MOF Characteristics | Potential Application |

| Pyridyl oximes/alcohols with polycarboxylates | Various transition metals | 2D and 3D networks with tunable porosity | Magnetic sensors, Adsorption universityofgalway.ie |

| 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) | Iron(II) | 3D porous material with nanoscale channels | Recyclable catalyst for hydroboration of alkynes nih.govrsc.org |

| 9-(Pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid | Cadmium(II) | 2D layered framework | Luminescent materials researchgate.net |

Bioconjugation and Protein Modification Probes

The aldehyde group of this compound provides a reactive handle for the covalent modification of biomolecules, particularly proteins and peptides. This has led to the development of powerful tools for proteomics research and the creation of functional bioconjugates.

N-Terminal Selective Derivatization for Proteomics and Peptide Analysis

A significant application of 2-pyridinecarboxaldehyde derivatives is the selective modification of the N-terminal α-amine of proteins and peptides. researchgate.netnih.govchemrxiv.org This selectivity arises from the unique reactivity of the α-amine compared to the ε-amine of lysine (B10760008) residues. The reaction proceeds through the formation of an imine, which can then undergo further reactions to form a stable linkage. chemrxiv.orgnih.gov

This N-terminal labeling strategy is invaluable in proteomics for identifying and quantifying proteins, as well as for studying protein-protein interactions and post-translational modifications. researchgate.netnih.govnih.gov It allows for the attachment of affinity tags, such as biotin (B1667282), for the enrichment and isolation of N-terminal peptides from complex biological samples. nih.govnih.govbiorxiv.org

| Reagent | Biomolecule | Application | Key Finding |

| 2-Pyridinecarboxaldehyde (2PCA) | Proteins and Peptides | N-terminal modification for proteomics | High selectivity for the α-amine over ε-amines nih.govchemrxiv.org |

| Alkyne-modified 2PCA | Proteins and Peptides | N-terminal biotinylation for peptide enrichment | Enables efficient profiling of protease specificity nih.govnih.govbiorxiv.org |

| 3-methoxy-2-pyridinecarboxaldehydes | Proteins | N-terminal protein labeling | Provides accelerated and more stable protein modification researchgate.netchemrxiv.orgnih.govacs.org |

Introduction of Reporter Tags and Functional Moieties onto Biomolecules

Beyond proteomics, this compound and its derivatives are used to introduce a wide range of reporter tags and functional moieties onto biomolecules. escholarship.org This allows for the creation of bioconjugates with tailored properties for various applications, including bioimaging, diagnostics, and therapeutics.

For example, fluorescent dyes can be attached to proteins to visualize their localization and dynamics within living cells. researchgate.net Similarly, the introduction of drug molecules or targeting ligands can lead to the development of novel biotherapeutics. The ability to site-specifically modify proteins at their N-terminus using 2-pyridinecarboxaldehyde chemistry is particularly advantageous, as it often preserves the protein's native structure and function. escholarship.org

Chemical Transformation into Diverse Heterocyclic Systems

The this compound scaffold can serve as a versatile starting material for the synthesis of a variety of other heterocyclic systems. The aldehyde group can participate in a range of classical organic reactions, leading to the formation of new rings fused to or substituted on the pyridine core.

For instance, condensation reactions with binucleophiles can lead to the formation of new heterocyclic rings. Additionally, the pyridine ring itself can undergo transformations, although this is less common. The ability to construct complex heterocyclic structures from a relatively simple starting material is of great interest in medicinal chemistry and materials science, where novel heterocyclic compounds are constantly sought for their potential biological and physical properties. organic-chemistry.org

| Starting Material | Reagents | Product |

| Isonicotinic acid | Ethylenediamine (B42938) or o-diaminobenzene, then reductive hydrolysis | 4-Pyridinecarboxaldehyde (B46228) google.com |

| 4-Picoline | Air, Vanadium-molybdenum catalyst | 4-Pyridinecarboxaldehyde chemicalbook.com |

| Pyridine N-oxides | Grignard reagents, then Acetic anhydride (B1165640) | 2-Substituted pyridines organic-chemistry.org |

Advanced Applications of 2 Propyl 4 Pyridinecarboxaldehyde in Chemical Research

Role as a Key Heterocyclic Building Block in Complex Molecule Synthesis

The pyridine (B92270) moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in potent, biologically active compounds. nih.govnih.govmdpi.com The presence of the nitrogen atom in the pyridine ring enhances properties such as metabolic stability, cellular permeability, and the ability to form crucial interactions with biological targets like proteins and enzymes. nih.govnih.gov 2-Propyl-4-pyridinecarboxaldehyde serves as an excellent starting material, providing this essential pyridine core functionalized with a reactive aldehyde group, which is primed for constructing more elaborate molecular structures.

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. marquette.edu The synthesis of the quinazolinone core can be achieved through various methods, often involving the condensation of an anthranilic acid derivative with a suitable carbonyl compound, such as an aldehyde. organic-chemistry.orgopenmedicinalchemistryjournal.com

In this context, this compound can be utilized as the aldehyde component in a multicomponent reaction to generate novel quinazolinone derivatives. For instance, in a reaction catalyzed by p-toluenesulfonic acid, 2-aminobenzamides can cyclize with an aldehyde to form a dihydroquinazolinone intermediate, which is then oxidized to the final quinazolinone product. organic-chemistry.org By using this compound, a quinazolinone is produced bearing a 2-propyl-4-pyridyl substituent. This substituent can significantly influence the molecule's biological activity by introducing a key heterocyclic motif. Various synthetic strategies, including microwave-assisted and metal-catalyzed reactions, have been developed to improve the efficiency and diversity of quinazolinone synthesis, allowing for the incorporation of diverse aldehydes like this compound. marquette.eduopenmedicinalchemistryjournal.comnih.gov

The pyridine ring is a fundamental component in over 7,000 existing drug molecules and is found in numerous natural products, including vitamins like niacin and alkaloids. nih.govnih.gov Its inclusion in a drug candidate can enhance pharmacokinetic and pharmacodynamic properties. nih.gov this compound provides a functionalized pyridine scaffold that medicinal chemists can readily modify to create libraries of diverse compounds for drug screening.

The aldehyde group is a versatile functional handle that can participate in a multitude of chemical reactions, such as reductive amination, Wittig reactions, and the formation of Schiff bases, to attach various other molecular fragments. This allows for the systematic exploration of the chemical space around the pyridine core, a crucial process in identifying new lead compounds. The propyl group also contributes to the molecule's lipophilicity, which can be important for its interaction with biological membranes and protein binding pockets. The adaptability of this building block makes it a valuable asset in the modern drug discovery process, which relies on the rapid synthesis and screening of diverse molecular libraries. researchgate.netresearchgate.net

Catalysis and Organometallic Chemistry

The field of organometallic chemistry leverages the interaction between metal centers and organic ligands to create highly efficient and selective catalysts. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound (or its derivatives) can act as coordination sites for metal ions, making it a precursor for sophisticated catalyst systems.

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. This compound is an ideal aldehyde precursor for creating Schiff base ligands. When reacted with a primary amine, the aldehyde group is converted into an imine. The resulting Schiff base ligand, which incorporates the pyridine ring, can then chelate (bind) to a metal ion through the pyridine nitrogen and the imine nitrogen.

These metal-Schiff base complexes are widely studied as catalysts. researchgate.netresearchgate.net The specific geometry and electronic properties of the complex, which are determined by the metal ion and the structure of the Schiff base ligand, dictate its catalytic activity and selectivity. For example, complexes of copper, cobalt, nickel, and vanadium with Schiff bases have been synthesized and shown to be active catalysts for various organic transformations. researchgate.net The thermal stability of these complexes is often high, which increases their utility in chemical reactions that require elevated temperatures. epa.gov

Complexes derived from pyridine-based aldehydes are effective catalysts for various oxidation reactions, which are fundamental processes in industrial chemistry. Using environmentally benign oxidants like hydrogen peroxide or molecular oxygen, these catalysts can selectively convert substrates into valuable products. researchgate.netmdpi.com

For example, metal complexes derived from Schiff bases have been shown to catalyze the oxidation of styrene (B11656). Depending on the specific catalyst and reaction conditions, styrene can be selectively converted to benzaldehyde, a valuable fragrance and flavor chemical, or to styrene oxide, an important chemical intermediate. researchgate.netmdpi.comrsc.orgrsc.orgresearchgate.net Similarly, these catalysts are active in the oxidation of cyclohexene (B86901), typically yielding products from allylic oxidation such as 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one, or the epoxide. researchgate.netrsc.org The oxidation of sulfides to sulfoxides is another important transformation catalyzed by these complexes, relevant to both synthetic chemistry and environmental remediation. researchgate.netnih.gov

The table below summarizes typical findings for oxidation reactions catalyzed by metal complexes derived from related pyridine-aldehyde Schiff bases.

| Substrate | Catalyst Type | Oxidant | Key Products | Conversion/Yield | Selectivity | Reference |

| Styrene | Ni(II)-Triazolylidene Schiff Base | H₂O₂ | Benzaldehyde | 88% Conversion | 70% | mdpi.com |

| Styrene | Cu(II)-Schiff Base | tert-Butyl Hydroperoxide (TBHP) | Styrene Oxide, Benzaldehyde | ~100% Yield | - | researchgate.net |

| Styrene | Pd(II)-Dipyridyl Complex | O₂ | Benzaldehyde | High | High | rsc.org |

| Cyclohexene | Polystyrene-VO(IV)-Schiff Base | H₂O₂ | 2-Cyclohexene-1-ol, Cyclohexene oxide | 79% Conversion | - | rsc.org |

| Cyclohexene | Polystyrene-Cu(II)-Schiff Base | H₂O₂ | 2-Cyclohexene-1-ol, Cyclohexene oxide | 32% Conversion | - | rsc.org |

| Sulfide (B99878) | Diiron(II) Complex with Pyridylphenylsulfide | O₂ | Sulfoxide | Catalytic | - | nih.gov |

This table is illustrative of results obtained with catalysts derived from pyridine-based Schiff bases, which are directly analogous to those that can be prepared from this compound.

Enzymes are nature's catalysts, performing complex chemical reactions with unparalleled efficiency and selectivity at their active sites, which often contain metal ions held in place by a protein scaffold. Researchers aim to create "artificial enzymes" or "enzyme mimics" by designing synthetic molecules that replicate the structure and function of these active sites.

Metal-Schiff base complexes derived from precursors like this compound are excellent candidates for this exploration. For instance, diiron(II) complexes have been synthesized to mimic the active sites of monooxygenase enzymes, which use oxygen to oxidize substrates. nih.gov In one study, a diiron(II) complex with a tethered 2-pyridylphenylsulfide ligand was shown to react with dioxygen to oxidize the sulfide group, mimicking the function of the enzyme. nih.gov By systematically modifying the ligand structure—for which this compound would be a versatile starting point—researchers can fine-tune the catalytic properties of these mimics to better understand the mechanisms of natural enzymes and develop new, highly selective catalysts for challenging chemical transformations.

Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Pyridinecarboxaldehyde derivatives are valuable components in the construction of these complex architectures due to the directional nature of the pyridine nitrogen's interactions and the reactive aldehyde group.

Molecular Recognition and Host-Guest Systems with Pyridinecarboxaldehyde Derivatives

Molecular recognition is a fundamental concept in supramolecular chemistry, where specific host molecules bind to complementary guest molecules. While specific research on this compound in this context is limited in the available literature, the broader class of pyridinecarboxaldehyde derivatives is known to participate in host-guest systems. The pyridine moiety can act as a hydrogen bond acceptor or a metal-coordinating ligand, while the aldehyde group can be modified to introduce other binding sites. These features allow for the design of host molecules that can selectively recognize and bind to specific guest molecules, with potential applications in areas such as sensing and catalysis. acs.org

The formation of host-guest complexes is driven by various non-covalent interactions, including hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking. acs.org The specific geometry and electronic properties of the pyridinecarboxaldehyde derivative influence the strength and selectivity of these interactions. For instance, the introduction of a propyl group at the 2-position, as in this compound, would be expected to enhance the hydrophobic character of the molecule and could influence its solubility and aggregation behavior in different solvents, which are crucial factors in the formation of host-guest complexes.

Self-Assembly of Discrete and Extended Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. Pyridinecarboxaldehyde derivatives are frequently employed in the self-assembly of complex supramolecular architectures, ranging from discrete cages to extended networks. The ability of the pyridine nitrogen to coordinate with metal ions is a powerful tool for directing the assembly of well-defined structures. chemicalbook.com For example, the reaction of pyridinecarboxaldehydes with metal ions that have specific coordination geometries can lead to the formation of metallosupramolecular cages with defined shapes and sizes. nih.gov

While direct studies on the self-assembly of this compound are not prominent in the searched literature, research on related pyridine-containing molecules demonstrates the principles. For example, the self-assembly of M4L4 tetrahedral cages has been achieved using ligands derived from 2-pyridinecarboxaldehyde (B72084). nih.gov The nature of the substituents on the pyridine ring can influence the stability and properties of the resulting self-assembled structures. The propyl group in this compound could, for instance, impact the packing of the molecules in the solid state or influence the solubility of the resulting supramolecular assemblies.

Applications in Sensors and Responsive Materials

The principles of molecular recognition and self-assembly involving pyridinecarboxaldehyde derivatives have led to their use in the development of sensors and responsive materials. These materials can change their properties in response to external stimuli, such as the presence of a specific analyte, light, or changes in pH. nih.gov

Although specific examples involving this compound are not detailed in the available research, the general strategy often involves incorporating a pyridinecarboxaldehyde unit into a larger system, such as a polymer or a self-assembled monolayer. The pyridine nitrogen can act as a binding site for metal ions or other analytes, and this binding event can trigger a change in the material's optical or electronic properties, forming the basis of a sensor. nih.gov The aldehyde group provides a convenient handle for further chemical modification, allowing for the attachment of the molecule to surfaces or the integration into more complex systems.

Bioanalytical and Chemical Biology Applications

In the realm of bioanalytical and chemical biology, derivatives of pyridinecarboxaldehyde, particularly 2-pyridinecarboxaldehyde (2PCA), have emerged as powerful tools for studying complex biological processes. The principles and methodologies developed with 2PCA are highly relevant to understanding the potential applications of its this compound analogue.

Tools for Proteolytic Stability Studies in Cyclic Peptides

Cyclic peptides are a promising class of therapeutics, but their development is often hampered by challenges in identifying their metabolic "soft spots" – the sites of amide bond hydrolysis by proteases. sigmaaldrich.com A significant challenge is that the initial ring-opening hydrolysis results in a linearized peptide with the same mass regardless of the cleavage site, making identification difficult. sigmaaldrich.com

To address this, a strategy utilizing 2-pyridinecarboxaldehyde (2PCA) for the selective derivatization of the newly formed N-terminus after hydrolysis has been developed. sigmaaldrich.com This method takes advantage of the high selectivity of 2PCA for the α-amine at the N-terminus of a peptide. The reaction forms a stable imidazolidinone structure, which adds a unique mass tag to the N-terminal fragment. This tag allows for the straightforward identification of the initial cleavage site through tandem mass spectrometry, as it generates diagnostic ions that pinpoint the first amino acid of the linearized peptide. sigmaaldrich.com This approach significantly accelerates the process of identifying proteolytically unstable sites in cyclic peptides, aiding in the design of more robust therapeutic candidates. sigmaaldrich.com

| Reagent | Application | Advantage |

| 2-Pyridinecarboxaldehyde (2PCA) | Soft spot identification in cyclic peptides | Selective derivatization of the new N-terminus, enabling easy identification of the hydrolysis site. sigmaaldrich.com |

N-Terminomics and Protease Specificity Profiling Methodologies

The study of the N-termini of proteins, or "N-terminomics," provides crucial insights into protease function and specificity. Methodologies employing 2-pyridinecarboxaldehyde (2PCA) have been developed to enrich and identify N-terminal peptides from complex protein mixtures.

Two notable methods are PICS2 (Proteomic Identification of Cleavage Sites with 2PCA) and CHOPPER (Chemical enrichment Of Protease substrates with Purchasable, Elutable Reagents). The PICS2 method is used to profile the sequence specificity of proteases. It utilizes 2PCA to block the original N-termini in a proteome-derived peptide library. After digestion with a specific protease, the newly generated N-termini are enriched and identified, revealing the protease's preferred cleavage sites.

The CHOPPER method is designed for the global sequencing of proteolytic cleavage sites within a cellular context. It uses an alkyne-modified 2PCA that can be attached to a biotin (B1667282) handle via click chemistry, allowing for the efficient enrichment of N-terminal peptides from cell lysates. These enriched peptides can then be identified by mass spectrometry, providing a global map of protease activity. These 2PCA-based tools are highly valuable due to their broad applicability and the commercial availability of the necessary reagents, making them accessible for advancing our understanding of protease biology.

| Methodology | Description | Key Reagent | Application |

| PICS2 | Proteomic Identification of Cleavage Sites with 2PCA. | 2-Pyridinecarboxaldehyde (2PCA) | Profiles the sequence specificity of proteases by identifying newly generated N-termini. |

| CHOPPER | Chemical enrichment Of Protease substrates with Purchasable, Elutable Reagents. | Alkyne-modified 2-Pyridinecarboxaldehyde (2PCA) | Global sequencing of proteolytic cleavage sites in complex biological samples. |

Future Perspectives and Emerging Research Directions

Development of More Atom-Economical and Stereoselective Synthetic Methods

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry. jocpr.comjk-sci.com For 2-propyl-4-pyridinecarboxaldehyde, a key future perspective is the development of synthetic methods that are more atom-economical and stereoselective. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.com Reactions such as additions and rearrangements are inherently more atom-economical than substitutions or eliminations. primescholars.com

Future synthetic strategies for this compound and its derivatives will likely focus on:

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) ring or the propyl group through C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel, often called one-pot or cascade reactions, can significantly reduce waste and improve efficiency. jk-sci.com

Stereoselective Synthesis: For derivatives of this compound that contain chiral centers, the development of stereoselective synthetic methods is crucial. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. researchgate.net The development of a reagentless, 100% atom-economic, and highly regio- and stereoselective iodosulfenylation of alkynes is a testament to the progress in this area. rsc.org

A comparison of traditional versus potential atom-economical routes for pyridine synthesis is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Synthetic Method | General Description | Potential for Atom Economy |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis | A multi-component reaction often used for the synthesis of dihydropyridines, which can then be oxidized to pyridines. organic-chemistry.org | Moderate, as it involves a condensation reaction with the loss of water. |

| C-H Functionalization | Direct introduction of functional groups onto the pyridine ring or side chains. jk-sci.comorganic-chemistry.org | High, as it avoids the use of protecting groups and pre-functionalized substrates. |

| Grignard Reagent Addition | Addition of Grignard reagents to pyridine N-oxides to introduce substituents. organic-chemistry.org | Moderate to High, depending on the subsequent reaction steps. |

Integration with Automation and High-Throughput Screening in Synthesis

The synthesis and optimization of new compounds can be significantly accelerated through the use of automation and high-throughput screening (HTS). researchgate.net For this compound, these technologies offer the potential to rapidly explore a vast chemical space of derivatives and identify optimal reaction conditions.

Automated Synthesis Platforms: Automated flow chemistry platforms can perform numerous reactions in a short period, varying parameters such as temperature, pressure, and catalyst loading to quickly identify the best conditions for a given transformation. nih.gov This is particularly useful for optimizing the synthesis of this compound and its derivatives.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific property, such as catalytic activity or biological function. scienceintheclassroom.org By creating libraries of derivatives based on the this compound scaffold, HTS can be used to identify lead compounds for various applications. For instance, a miniaturized automation platform has been developed to identify successful reaction conditions on a nanomole scale, which is ideal when starting materials are scarce. scienceintheclassroom.org The screening of pyridine derivatives against human hydrogen sulfide-synthesizing enzymes highlights the application of HTS in discovering new bioactive molecules. researchgate.netnih.gov

Predictive Modeling and Machine Learning in Reaction Design

The use of artificial intelligence, particularly machine learning (ML), is revolutionizing how chemical reactions are designed and optimized. beilstein-journals.org ML models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, suggest optimal conditions, and even propose novel synthetic routes. sciencedaily.comresearchgate.net

For this compound, ML could be applied to:

Predict Reaction Yields: ML models can be developed to predict the yield of a reaction based on the starting materials, reagents, and conditions, thus guiding chemists toward more efficient syntheses. researchgate.net

Retrosynthesis Planning: ML-based tools can suggest synthetic pathways for a target molecule, potentially uncovering more efficient or novel routes to this compound and its derivatives. beilstein-journals.org

Discovery of New Materials: ML can be used to screen virtual libraries of compounds and predict their properties, accelerating the discovery of new materials with desired functionalities. acs.org For example, ML has been used to design pyridine-based polymers for the efficient removal of perrhenate, a surrogate for pertechnetate, from aqueous solutions. acs.org

Exploration of New Catalytic Paradigms with Pyridinecarboxaldehyde Ligands

Pyridinecarboxaldehyde derivatives are valuable precursors for the synthesis of ligands used in catalysis. Schiff bases derived from 2-pyridinecarboxaldehyde (B72084), for instance, have been shown to form complexes with various metals that exhibit catalytic activity in oxidation reactions. epa.govresearchgate.net

Future research will likely explore the use of this compound to synthesize novel ligands. The presence of the propyl group could influence the steric and electronic properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity. The synthesis of a novel Ba(II) complex with a pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligand demonstrates the versatility of pyridinecarboxaldehydes in creating new catalysts. mdpi.comresearchgate.net

Advanced Applications in Smart Materials and Nanoscience

The unique electronic and coordination properties of the pyridine ring make it an attractive building block for smart materials and nanoscience applications.

Smart Polymers: Pyridine-containing polymers can exhibit stimuli-responsive behavior, changing their properties in response to changes in pH, temperature, or the presence of metal ions. This could be exploited to create sensors, drug delivery systems, or self-healing materials.

Nanoscience: this compound and its derivatives can be used to functionalize nanoparticles, imparting specific properties to them. For example, pyridinecarboxaldehyde thiosemicarbazone conjugated to magnetic nanoparticles has been shown to induce apoptosis in human lung cancer cells, demonstrating the potential of these compounds in nanomedicine. nih.gov The development of coordination polymers using related imidazole-dicarboxylic acid ligands also points to the potential for creating metal-organic frameworks (MOFs) with applications in gas storage and catalysis. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-propyl-4-pyridinecarboxaldehyde, and what are their advantages?

- Methodological Answer : Common synthetic approaches include:

- Aldehyde Functionalization : Reacting 4-pyridinecarboxaldehyde derivatives with propyl Grignard reagents under inert conditions, followed by oxidation. This method requires precise stoichiometric control to avoid over-alkylation .

- Cross-Coupling Reactions : Palladium-catalyzed coupling of halogenated pyridine precursors with propyl boronic acids, which offers regioselectivity but demands rigorous purification to remove catalyst residues .

- Table : Key parameters for synthetic routes (derived from analogous compounds):

| Method | Starting Material | Catalyst/Solvent | Yield Range (%) |

|---|---|---|---|

| Grignard Alkylation | 4-Pyridinecarboxaldehyde | THF, 0°C, N₂ atmosphere | 60-75 |

| Suzuki-Miyaura Coupling | 4-Bromo-pyridine derivative | Pd(PPh₃)₄, DMF | 70-85 |

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the propyl chain integration and aldehyde proton resonance (δ ~9.8-10.2 ppm). Coupling patterns in pyridine rings should align with substitution at the 4-position .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .

- Reference Data : NIST Standard Reference Database 69 provides validated IR and MS spectra for cross-comparison .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .

- Storage : Store in airtight containers under nitrogen at -20°C to prevent aldehyde oxidation .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent purity, temperature control) to isolate variables .

- Analytical Cross-Validation : Use complementary techniques (e.g., LC-MS, X-ray crystallography) to confirm reaction products and intermediates .

- Computational Modeling : Employ density functional theory (DFT) to predict reaction pathways and compare with experimental outcomes, though this may require calibration with analogous systems .

Q. What strategies optimize this compound’s use in synthesizing heterocyclic compounds?

- Methodological Answer :

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Ru, Pd) to enhance cyclization efficiency. For example, Ru-based catalysts improve yield in thiazolidine formation via aldehyde-aminothiol condensation .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize reactive intermediates while minimizing side reactions .